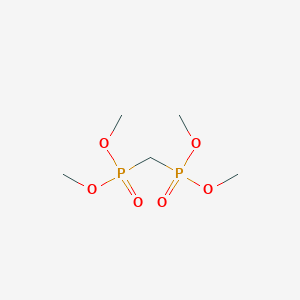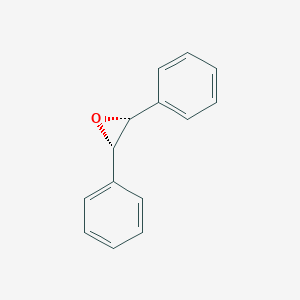
1,3,5-Heptatriene
Overview
Description
1,3,5-Heptatriene is an organic compound with the molecular formula C₇H₁₀ It is a linear triene, meaning it contains three double bonds in a linear arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Heptatriene can be synthesized through several methods:
Dehydrohalogenation of 1,5-dibromo-3-heptene: This method involves the elimination of hydrogen bromide from 1,5-dibromo-3-heptene using a strong base such as potassium tert-butoxide.
Partial hydrogenation of 1,3,5-heptadiyne: This method involves the selective hydrogenation of 1,3,5-heptadiyne using a catalyst such as Lindlar’s catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a small scale using the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Heptatriene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form heptatrienone using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to heptane using hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: It can undergo substitution reactions with halogens to form halogenated heptatrienes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Heptatrienone.
Reduction: Heptane.
Substitution: Halogenated heptatrienes.
Scientific Research Applications
1,3,5-Heptatriene has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: It is used in studies involving the interaction of conjugated systems with biological molecules.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-heptatriene involves its conjugated system, which allows it to participate in various chemical reactions. The double bonds in the compound can interact with different reagents, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1,3,5-Heptatriene can be compared with other similar compounds such as:
1,3,5-Hexatriene: This compound has one less carbon atom and is also a linear triene. It has similar reactivity but different physical properties.
1,3,5-Cycloheptatriene: This compound has a cyclic structure and different reactivity due to the ring strain and aromaticity.
1,3,5-Octatriene: This compound has one more carbon atom and similar reactivity but different physical properties.
This compound is unique due to its specific molecular structure and the resulting chemical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(3E,5E)-hepta-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-7H,1H2,2H3/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKZHEQYENVSMH-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015939 | |
| Record name | (E,E)-1,3,5-Heptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17679-93-5 | |
| Record name | 1,3,5-Heptatriene, (E,E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E,E)-1,3,5-Heptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)
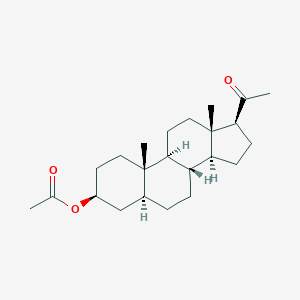
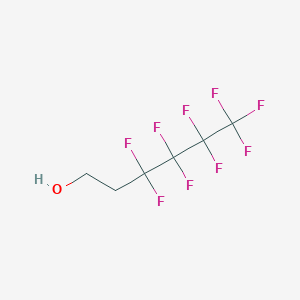
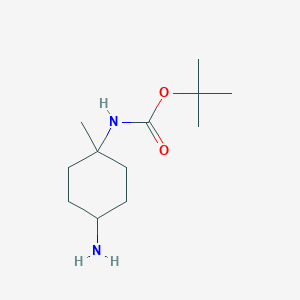
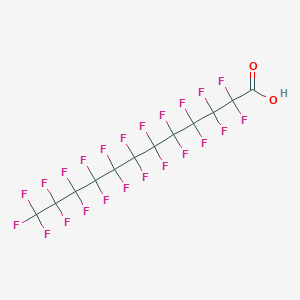
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)




![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)
